Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate
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Overview
Description
Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate is a synthetic organic compound with a complex molecular structure It contains a benzyl group, a cyclopropyl ring, and a carbamate functional group, along with a chlorosulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with a cyclopropylmethyl halide in the presence of a base to form the intermediate compound. This intermediate is then treated with chlorosulfonyl chloride under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The cyclopropyl ring and benzyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
- Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate
Uniqueness
Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. The strain in the three-membered ring can influence the compound’s reactivity and stability, making it different from its cyclobutyl and cyclopentyl analogs.
Properties
Molecular Formula |
C12H14ClNO4S |
---|---|
Molecular Weight |
303.76 g/mol |
IUPAC Name |
benzyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)9-12(6-7-12)14-11(15)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
InChI Key |
TXVWUOSLBQJVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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